molecular formula C12H18N2O7 B1260214 Mycosporine-2-glycine

Mycosporine-2-glycine

Cat. No. B1260214
M. Wt: 302.28 g/mol
InChI Key: NCZZDMCBYGVEGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mycosporine-2-glycine is a natural product found in Anthopleura elegantissima, Cyanobacterium, and Euhalothece with data available.

Scientific Research Applications

Photoprotective Properties in Marine Organisms

Mycosporine-like amino acids (MAAs), including mycosporine-2-glycine, play a critical role in protecting marine organisms against sunlight damage. Mycosporine-2-glycine effectively suppresses various detrimental effects of Type-II photosensitization in biological systems, such as the inactivation of mitochondrial electron transport and lipid peroxidation, among others. This property makes it a valuable component for natural photoprotection in marine life (Suh, Lee, & Jung, 2003).

Biosynthesis in Cyanobacteria Under Stress Conditions

Research shows that mycosporine-2-glycine accumulates in the cyanobacterium Aphanothece halophytica, especially under high-salinity conditions. This extremophile synthesizes mycosporine-2-glycine more effectively under salt stress than under UV-B radiation. The study of this process offers insights into natural sunscreen compound sources and the response mechanisms of organisms to environmental stress (Waditee‐Sirisattha et al., 2013).

Osmoprotectant Properties in Engineered Cells

The application of mycosporine-2-glycine extends to biotechnology, where it has been observed that transformed Escherichia coli cells with mycosporine-2-glycine synthetic genes exhibited enhanced salt tolerance. This suggests its potential role as an osmoprotectant, aiding in the survival of cells under saline conditions. This finding broadens the scope of mycosporine-2-glycine's utility in biotechnological applications, particularly in relation to stress tolerance (Patipong et al., 2017).

Antioxidant and DNA Damage Protection

Mycosporine-2-glycine has shown significant antioxidant activity, protecting cells against oxidative stress-induced DNA damage. Its radical scavenging ability and protective role against DNA damage in human cell lines underscore its potential as a natural sunscreen with antioxidant properties. This makes it a promising candidate for pharmaceutical and biotechnological applications (Cheewinthamrongrod et al., 2016).

properties

Product Name

Mycosporine-2-glycine

Molecular Formula

C12H18N2O7

Molecular Weight

302.28 g/mol

IUPAC Name

2-[[3-(carboxymethylimino)-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohexen-1-yl]amino]acetic acid

InChI

InChI=1S/C12H18N2O7/c1-21-11-7(13-4-9(16)17)2-12(20,6-15)3-8(11)14-5-10(18)19/h13,15,20H,2-6H2,1H3,(H,16,17)(H,18,19)

InChI Key

NCZZDMCBYGVEGP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(CC(CC1=NCC(=O)O)(CO)O)NCC(=O)O

synonyms

mycosporine-2-glycine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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